D(+)Glyceric acid hemicalcium salt
Overview
Description
Synthesis Analysis
The synthesis of derivatives of glyceric acid, such as dilinoleoyl-D-glyceric acid (LA₂-DGA) and 2,3-O-dipalmitoyl-D-glyceric acid (PA2-DGA), has been achieved through chemical reactions involving D-glyceric acid calcium salt and various acyl chlorides. For instance, LA₂-DGA was synthesized from D-GA calcium salt and linoleoyl chloride, showing no significant cytotoxic effects on human cells in vitro (Sato et al., 2011); (Sato et al., 2012).
Molecular Structure Analysis
The molecular structure of glyceric acid derivatives synthesized from glyceric acid calcium salt reveals their potential for forming various esterified compounds with fatty acids. These structures play a crucial role in determining the physical and chemical properties of the synthesized compounds.
Chemical Reactions and Properties
Glyceric acid and its derivatives participate in various chemical reactions, including esterification and hydrolysis, to produce compounds with distinct properties. The biotechnological production of d-glyceric acid from glycerol, utilizing bacteria under aerobic conditions, exemplifies the conversion of glycerol into valuable chemicals (Habe et al., 2009).
Scientific Research Applications
Biotechnological Production and Applications :
- Microbial Production : D(+)-Glyceric acid (GA) can be produced biotechnologically from glycerol, a by-product of biodiesel and oleochemical industries. Acetic acid bacteria like Gluconobacter frateurii and Acetobacter tropicalis have been optimized to accumulate high concentrations of GA. This process involves the membrane-bound alcohol dehydrogenase (mADH) gene, which is crucial for GA production. The produced GA can be concentrated and crystallized into calcium salt, suggesting potential mass production from glycerol feedstock (Habe et al., 2009).
- Biotechnological Applications : Biotechnological production of D-glyceric acid (d-GA) from glycerol and its applications have been explored. d-GA is found naturally in various plants and has biological activity. It's produced mainly by some acetic acid bacteria transforming glycerol into d-GA under aerobic conditions. Optimizing conditions can yield over 80 g/l of d-GA, indicating its potential applications in various industries (Habe et al., 2009).
Medical and Biological Research :
- Cytotoxicity Evaluation : Dilinoleoyl-D-glyceric acid (LA₂-DGA) synthesized from D-GA calcium salt and linoleoyl chloride was evaluated for cytotoxicity in human dermal fibroblast and endothelial cells. It showed no significant toxic effects, indicating potential medical applications (Sato et al., 2011).
- Enzymatic Production and Application : Enzymatic production of D-Glycerate from L-Tartrate using microorganisms has been studied. A strain of Pseudomonas sp. was found to convert l-tartrate into d-glycerate with almost 100% selectivity and yield, indicating potential for cheap production of d-glycerate as a chiral synthon in organic chemistry (Furuyoshi et al., 1989).
Bio-related Functional Materials :
- Surfactants and Antitrypsin Activity : Diacyl d-glyceric acid sodium salts with different hydrophobic chain lengths were synthesized and evaluated for surface tension-lowering and antitrypsin activity. These compounds, particularly diC8GA-Na, showed promising bioactivity and could be useful in various bio-related applications (Sato et al., 2017).
- Glyceric Acid in Skin Cell Viability : Glyceric Acid and its glucosyl derivative have shown positive effects on the viability and collagen production of skin cells in vitro, indicating potential applications in skincare and medical treatments (Sato, 2021).
Analytical Chemistry Applications :
- Potentiometric Membrane Electrodes : Enantioselective, potentiometric membrane electrodes based on antibiotics have been designed for the assay of L- and D-Glyceric acids in serum samples. This method offers a sensitive and selective approach for enantioanalysis of glyceric acids, which are important markers for certain diseases (Stefan-van Staden et al., 2011).
Environmental and Industrial Applications :
- Electrodialytic Concentration : A two-stage electrodialysis method has been applied for glyceric acid recovery from fermentation broth, indicating its potential for industrial-scale GA recovery and purification processes (Habe et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
D(+)Glyceric acid hemicalcium salt, also known as D-(+)-Glyceric acid hemicalcium salt, is primarily used as an agent for identifying errors of metabolism
Mode of Action
It is known that the compound plays a role in identifying errors of metabolism .
Biochemical Pathways
D(+)Glyceric acid hemicalcium salt is involved in the glycolysis pathway . It is also used as an electrolyte for the electrocatalytic oxidation of glycerol . Furthermore, it serves as a precursor to synthesize diacylester derivatives of glyceric acid esterified with palmitoyl chloride and linoleoyl chloride .
Result of Action
It is known that the compound is used for identifying errors of metabolism .
properties
InChI |
InChI=1S/C3H6O4.Ca/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/t2-;/m1./s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSPYQVJHDHQPR-HSHFZTNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)O.[Ca] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)O)O.[Ca] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6CaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585172 | |
Record name | (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D(+)Glyceric acid hemicalcium salt | |
CAS RN |
14028-62-7 | |
Record name | (2R)-2,3-Dihydroxypropanoic acid--calcium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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